molecular formula C7H5NOS B8539813 3-(2-Thienyl)propiolamide

3-(2-Thienyl)propiolamide

Cat. No. B8539813
M. Wt: 151.19 g/mol
InChI Key: KRKJJJJXMYCMQL-UHFFFAOYSA-N
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Patent
US06069247

Procedure details

According to preparation 4, propiolamide (1.68 g, 24.45 mmol) was coupled with 2-iodothiophene (3.2 g, 15.67 mmol) to provide 1.29 g (55%) of product. NMR.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[C:2]#[CH:3].I[C:7]1[S:8][CH:9]=[CH:10][CH:11]=1>>[S:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:3]#[C:2][C:1]([NH2:5])=[O:4]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C#C)(=O)N
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
IC=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C#CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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